molecular formula C23H22N2O3S B2873376 N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-80-5

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2873376
CAS No.: 391876-80-5
M. Wt: 406.5
InChI Key: YGXLMJVSOGTOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic compound of high interest in medicinal chemistry, incorporating two privileged pharmacophores: a 3,4-dihydroisoquinoline ring and a benzenesulfonamide group. The structural motif of 3,4-dihydroisoquinoline is extensively researched for its potential in central nervous system (CNS) drug discovery . Specifically, (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have demonstrated potent inhibitory activity against monoamine oxidase (MAO)-A and MAO-B, as well as butyrylcholinesterase (BChE), making them promising multi-target directed ligands for investigating novel therapeutic strategies for complex neurodegenerative diseases and depression . Furthermore, the benzenesulfonamide moiety is a well-established functional group known to confer various pharmacological activities, including antioxidant and antimicrobial effects, as demonstrated by studies on related sulfonamide derivatives . The hybridization of these two fragments into a single molecule positions this benzamide-sulfonamide compound as a valuable chemical probe for researchers exploring new treatments for multi-factorial diseases. Additionally, structurally related N-substituted tetrahydroisoquinoline benzamides and sulfonamides have been described in patents for their anti-proliferative effects and potential as anti-cancer agents, suggesting a broader scope of application in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLMJVSOGTOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide typically involves multiple steps:

  • Synthesis of 3,4-dihydroisoquinoline: : Starting with a precursor like 2-phenylethylamine, cyclization reactions under acidic conditions can form the isoquinoline core.

  • Introduction of the Sulfonyl Group: : A sulfonyl chloride reagent, such as benzenesulfonyl chloride, can be reacted with the 3,4-dihydroisoquinoline under basic conditions to introduce the sulfonyl group.

  • Attachment of the Benzyl Group: : The final step often involves nucleophilic substitution reactions where a benzyl chloride or similar reagent is introduced to attach the benzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but scaled up with optimized conditions for yield and purity. Automation and continuous flow processes could improve efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfonic acids or other oxidized derivatives under the influence of strong oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction with agents like lithium aluminum hydride can potentially convert it back to its respective amines and alcohols.

  • Substitution: : The sulfonyl and benzyl groups make it prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic media.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

  • Substitution: : Benzyl chloride or similar reagents under basic or acidic conditions.

Major Products

  • Oxidation Products: : Sulfonic acids and various oxidized intermediates.

  • Reduction Products: : Amines and alcohols derived from the sulfonyl and benzyl groups.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile or electrophile involved.

Scientific Research Applications

Chemistry

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide serves as an intermediate in organic synthesis and as a precursor for more complex chemical entities. Its unique structure allows for diverse derivatizations and functional group transformations.

Biology

In biological studies, this compound can be used to investigate enzyme interactions and cellular pathways due to its structural similarity to natural bioactive molecules.

Medicine

Potential applications in medicinal chemistry include the development of pharmaceuticals targeting specific enzymes or receptors. Its structural features make it a candidate for designing novel drugs with unique pharmacological properties.

Industry

Industrial applications could include its use as a building block in the synthesis of more complex organic materials, such as polymers or specialized chemicals for various manufacturing processes.

Mechanism of Action

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide interacts with molecular targets through its functional groups. The benzyl and sulfonyl groups can engage in binding interactions with enzymes, potentially inhibiting or modulating their activity. The isoquinoline moiety may interact with specific cellular receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives vary in three key regions: (1) the amide nitrogen substituent, (2) the linker group (sulfonyl vs. methyl), and (3) the heterocyclic moiety (e.g., dihydroisoquinoline vs. triazole). Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity.

Compound Name / ID Amide Substituent Linker Group Key Biological Activity Source
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide (Target Compound) Benzyl Sulfonyl Inferred: Potential BChE inhibition, anti-Aβ aggregation -
N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide (23) 2-Bromophenyl Methyl BChE IC₅₀ = 1.2 µM; anti-Aβ aggregation
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(benzothiazol-2-ylidene)benzamide Benzothiazolylidene Sulfonyl Not reported; structural analog with enhanced π-stacking potential
4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (19) 4-Fluorobenzyl Methyl Moderate BChE inhibition (IC₅₀ ~5 µM)
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones [7–9] 2,4-Difluorophenyl Sulfonyl Triazole derivatives with tautomerism; no direct activity data

Key Observations:

Linker Group Impact :

  • The sulfonyl group in the target compound likely enhances electronegativity and hydrogen-bonding capacity compared to methyl-linked analogs (e.g., compound 23). This could improve binding to BChE’s peripheral anionic site (PAS), as seen in sulfonamide-based inhibitors .
  • Methyl-linked analogs (e.g., 23) show potent BChE inhibition (IC₅₀ = 1.2 µM), suggesting that linker flexibility and electronic properties critically modulate activity .

Amide Substituent Effects: Bulky substituents (e.g., 2-bromophenyl in compound 23) may enhance selectivity for BChE over acetylcholinesterase (AChE) by avoiding steric clashes in AChE’s narrower active site gorge .

Heterocyclic Moieties: Dihydroisoquinoline-based compounds (target, 23, 19) exhibit dual binding to BChE’s catalytic active site (CAS) and PAS, as confirmed by molecular docking . Triazole derivatives (e.g., compounds 7–9) with sulfonyl linkers exist in thione tautomeric forms, which may influence redox properties or metal chelation .

Molecular Docking and Dynamics

  • Compounds with dihydroisoquinoline scaffolds (e.g., 23) bind BChE through π-π stacking with Trp231 (CAS) and hydrogen bonding with Tyr332 (PAS) . The sulfonyl group in the target compound may form additional hydrogen bonds with Asp349 or His436.
  • Glide docking methods (–12) predict that sulfonyl-linked compounds achieve higher binding precision due to enhanced electrostatic complementarity .

Biological Activity

N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that combines a dihydroisoquinoline moiety with a sulfonamide and a benzamide component. The molecular formula is C23H22N2O3SC_{23}H_{22}N_{2}O_{3}S with a CAS number of 391876-80-5. This structure is significant for its interaction with various biological targets.

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the benzamide moiety may engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition of enzymatic activity or alteration of signaling pathways .

1. Enzyme Inhibition

Recent studies have indicated that derivatives related to this compound exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : Compounds structurally similar to N-benzyl derivatives have shown potent inhibitory effects against both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .
  • Cholinesterases : Some derivatives have demonstrated selective inhibition against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that certain analogs possess moderate to high potency in inhibiting cell proliferation across different types of cancers. For instance, studies involving tyrosine kinase inhibitors have shown promising results where compounds similar to N-benzyl derivatives effectively inhibited receptor tyrosine kinases involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 Values (µM)Reference
MAO-A InhibitionHuman recombinant MAO-A1.38
MAO-B InhibitionHuman recombinant MAO-B2.48
BChE InhibitionHuman BChENot specified
CytotoxicityL929 cellsNon-cytotoxic
Tyrosine Kinase InhibitionVarious cancer cell linesModerate to High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.